
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, oxidation, and reduction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including pain relief and cough suppression.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets in the body. These targets include opioid receptors, which are involved in pain perception and modulation. The compound binds to these receptors, leading to a cascade of intracellular events that result in its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic effects.
Codeine: A morphinan derivative used as a pain reliever and cough suppressant.
Dextromethorphan: A morphinan derivative used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- is unique due to its specific functional groups and their arrangement on the morphinan backbone. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
63732-55-8 |
|---|---|
Formule moléculaire |
C21H28N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(4R,4aR,5S,7aS,12bS)-5-(diethylamino)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C21H28N2O2/c1-4-23(5-2)14-7-9-17-21-10-11-22(3)15(19(14)21)12-13-6-8-16(24)20(25-17)18(13)21/h6-9,14-15,17,19,24H,4-5,10-12H2,1-3H3/t14-,15+,17-,19-,21+/m0/s1 |
Clé InChI |
QVAOKMBQTZBJJQ-XSLRHLANSA-N |
SMILES isomérique |
CCN(CC)[C@H]1C=C[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)N(CC4)C |
SMILES canonique |
CCN(CC)C1C=CC2C34C1C(CC5=C3C(=C(C=C5)O)O2)N(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
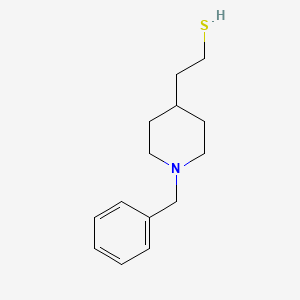



![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
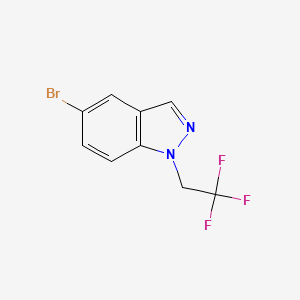
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
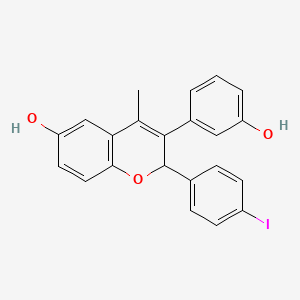
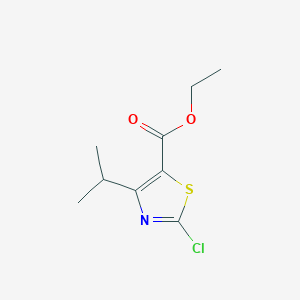
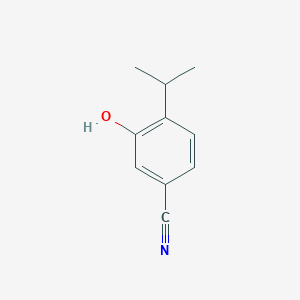
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

